(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a unique combination of isoxazole and pyrrolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine under acidic conditions.
Synthesis of the Pyrrolopyrimidine Core: This involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with a guanidine derivative.
Coupling Reaction: The final step involves coupling the isoxazole and pyrrolopyrimidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-4-yl)methanone
- (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-2-yl)methanone
Uniqueness
(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the methanone group and the specific arrangement of the isoxazole and pyrrolopyrimidine rings can significantly influence its interaction with biological targets and its overall pharmacological profile.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZJZYSBLRVZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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